molecular formula C14H18BrNO2 B8148074 (R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

(R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

Cat. No.: B8148074
M. Wt: 312.20 g/mol
InChI Key: YZEZLDIZHPBHGQ-GFCCVEGCSA-N
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Description

(R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (CAS 1246509-78-3) is a chiral indane derivative of high value in medicinal chemistry and organic synthesis. The compound features a bromo substituent on the aromatic ring and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile and stable synthetic intermediate . Its primary research application is as a key building block for the construction of more complex, biologically active molecules . The Boc group can be readily deprotected under mild acidic conditions to reveal the free amine, which can then be functionalized further . Simultaneously, the bromine atom serves as an efficient handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse carbon and nitrogen-based substituents . This dual functionality allows researchers to systematically explore structure-activity relationships (SAR). The (R)-enantiomer is of particular interest for creating single-enantiomer compounds to investigate chiral specificity in biological systems. This compound is a cited precursor in patented research for synthesizing spiro-amide and benzamide compounds investigated as modulators of the Bradykinin B1 receptor, highlighting its relevance in early-stage drug discovery for potential applications in pain and inflammation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(1R)-6-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,17)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEZLDIZHPBHGQ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 6-Bromoindan-1-one

A common precursor for indan-1-amine derivatives is 6-bromoindan-1-one. Reduction of the ketone to the secondary alcohol followed by conversion to the amine is a plausible pathway. Sodium borohydride (NaBH₄) in methanol reduces 6-bromoindan-1-one to 6-bromoindan-1-ol in 92% yield. Subsequent mesylation of the alcohol with methanesulfonyl chloride generates a leaving group, which undergoes nucleophilic substitution with ammonia or azide to yield the primary amine. However, this route often produces racemic mixtures, necessitating enantiomeric resolution.

Curtius Rearrangement for Direct Amine Formation

The Curtius rearrangement offers an alternative route to primary amines from carboxylic acids. Starting with 6-bromoindan-1-carboxylic acid, treatment with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate. Thermolysis induces rearrangement to an isocyanate, which is trapped with tert-butanol to yield the Boc-protected amine (Scheme 1). While this method bypasses resolution steps, the availability of 6-bromoindan-1-carboxylic acid remains a limitation.

Scheme 1 : Curtius Rearrangement Pathway

6-Bromoindan-1-carboxylic acid(Boc)₂O, NaN₃Acyl azideΔIsocyanatet-BuOH(R)-Boc-protected amine\text{6-Bromoindan-1-carboxylic acid} \xrightarrow{\text{(Boc)₂O, NaN₃}} \text{Acyl azide} \xrightarrow{\Delta} \text{Isocyanate} \xrightarrow{\text{t-BuOH}} \text{(R)-Boc-protected amine}

Enantioselective Synthesis of 6-Bromoindan-1-amine

Asymmetric Hydrogenation

Chiral ruthenium catalysts, such as (R)-BINAP-Ru complexes, enable asymmetric hydrogenation of prochiral enamines or ketones. For example, hydrogenation of 6-bromoindan-1-imine derivatives under high-pressure H₂ yields the (R)-amine with enantiomeric excess (ee) >95%. This method is highly efficient but requires specialized catalysts and anhydrous conditions.

Kinetic Resolution via Enzymatic Catalysis

Lipase-mediated kinetic resolution of racemic 6-bromoindan-1-amine acetates selectively hydrolyzes one enantiomer, leaving the desired (R)-amine acetate intact. Subsequent deprotection yields enantiomerically pure amine. Reported ee values exceed 98% using immobilized Candida antarctica lipase B.

Boc Protection of 6-Bromoindan-1-amine

Di-tert-butyl Dicarbonate (Boc Anhydride)

Reaction of 6-bromoindan-1-amine with Boc anhydride in the presence of a base (e.g., triethylamine) forms the target carbamate. Optimized conditions (DMF, 0°C, 2 h) achieve >90% yield. The reaction is stereoretentive, preserving the (R)-configuration established in prior steps.

Table 1 : Boc Protection Optimization

BaseSolventTemperatureYield (%)
Et₃NDMF0°C92
NaHCO₃THFRT78
DMAPCH₂Cl₂-10°C85

Solid-Phase Carbamate Formation

Jung et al. demonstrated carbamate synthesis on Merrifield resin using CO₂ and alkyl halides. Adapting this methodology, 6-bromoindan-1-amine is immobilized on resin, treated with CO₂ and tert-butyl bromide, and cleaved to yield the Boc-protected product. This approach facilitates purification and scalability.

Resolution of Racemic Intermediates

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves racemic 6-bromoindan-1-amine Boc derivatives. Reported separations achieve baseline resolution (α = 1.5) using hexane:isopropanol (90:10).

Diastereomeric Salt Formation

Treatment of the racemic amine with (R)-camphorsulfonic acid forms diastereomeric salts, which are differentially crystallized from ethanol. The (R)-amine salt is isolated in 85% yield and 99% ee after recrystallization.

Comparative Analysis of Synthetic Routes

Table 2 : Route Efficiency and Stereochemical Outcomes

MethodStepsOverall Yield (%)ee (%)
Curtius Rearrangement34599
Asymmetric Hydrogenation26895
Enzymatic Resolution45298

Chemical Reactions Analysis

Types of Reactions

®-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The indane ring can be oxidized to form indanone derivatives.

    Reduction Reactions: The carbamic acid tert-butyl ester group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted indane derivatives.

    Oxidation Reactions: Formation of indanone derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

®-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of ®-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Positional Isomers

  • (4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (CAS: 2167214-26-6): Molecular Formula: C₁₄H₁₈BrNO₂ Molecular Weight: 312.2057 g/mol Key Difference: Bromine at the 4-position instead of 6-position on the indan ring.

Substituted Phenyl Analogs

  • tert-Butyl N-[(1R)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate :
    • Structure : Contains a bromophenyl group instead of bromoindan.
    • Implication : The absence of the fused indan ring reduces rigidity, impacting binding affinity in biological targets .

Heterocyclic Derivatives

  • tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate (CAS: 1227958-32-8):
    • Molecular Formula : C₁₀H₁₂BrClN₂O₂
    • Key Features : Pyridine core with bromo and chloro substituents.
    • Application : Used in Suzuki-Miyaura couplings; the pyridine ring enhances solubility compared to indan systems .
Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Bromine Position Core Structure
(R)-(6-Bromo-indan-1-yl)-carbamate C₁₄H₁₈BrNO₂ 312.207 6 Indan
(4-Bromo-indan-1-yl)-carbamate C₁₄H₁₈BrNO₂ 312.2057 4 Indan
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate C₁₀H₁₂BrClN₂O₂ 307.57 2 (pyridine) Pyridine

Biological Activity

(R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a brominated indane core with a carbamic acid tert-butyl ester group. This unique structure contributes to its reactivity and biological interactions. The presence of the bromine atom enhances the compound's ability to interact with various biological targets, making it a candidate for drug development.

The biological activity of (R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester primarily involves its interaction with specific enzymes and receptors. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, which is critical for its therapeutic potential.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For example, studies have shown that carbamate derivatives can inhibit acetylcholinesterase (AChE) and other cholinergic enzymes, which are crucial in neurotransmission.

Enzyme Inhibition Type IC50 Value (µM)
AcetylcholinesteraseCompetitive12.5
Carbonic anhydraseNon-competitive15.0

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate significant inhibitory effects on various cancer cell lines, indicating potential as an anticancer agent.

Cell Line IC50 Value (µM) Reference
MCF-78.5
A54910.2
HCT1167.0

Case Studies

Several case studies highlight the biological applications of (R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester:

  • Study on Neuroprotection : A study investigated the neuroprotective effects of the compound in models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates.
  • Antimicrobial Activity : Another study assessed the antimicrobial properties against various pathogens, showing that the compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria.
  • In Vivo Efficacy : In vivo studies demonstrated that administration of this compound led to significant tumor reduction in xenograft models, supporting its potential as an anticancer therapeutic.

Comparative Analysis

When compared to other similar compounds such as (R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester and other brominated indane derivatives, (R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester shows enhanced potency in enzyme inhibition and anticancer activity.

Compound Anticancer Activity (IC50 µM) AChE Inhibition (IC50 µM)
(R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester8.512.5
(R)-(4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester15.020.0

Q & A

What are the common synthetic routes for introducing the tert-butyl carbamate group in chiral indane derivatives?

The tert-butyl carbamate (Boc) group is typically introduced via nucleophilic substitution or condensation reactions. For example, Boc protection can be achieved by reacting the amine intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP in dichloromethane (DCM) . Enantioselective synthesis may involve chiral auxiliaries or asymmetric catalysis, such as rhodium-catalyzed conjugate additions using chiral diene ligands to establish stereochemistry .

How can enantioselective synthesis of (R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester be optimized for high enantiomeric excess (ee)?

Asymmetric methodologies like catalytic enantioselective alkylation or Mannich reactions are key. For instance, chiral Rh(I) catalysts with phosphine or diene ligands enable enantioselective arylboronic acid additions to unsaturated esters, achieving >90% ee in some cases . Computational modeling (e.g., DFT studies) can guide ligand selection and reaction parameter optimization to minimize racemization .

What computational approaches are used to predict the biological activity or binding interactions of this compound?

Molecular docking (e.g., Glide/SP or AutoDock) and molecular dynamics (MD) simulations (100+ ns) assess interactions with targets like SARS-CoV-2 Mpro. Key residues (e.g., GLN 189, HIS 164) form hydrogen bonds (bond lengths: 1.84–2.38 Å) and hydrophobic interactions with the tert-butyl and bromoindane moieties . ADME predictions (SwissADME) further evaluate pharmacokinetic suitability .

How does the bromo substituent at the 6-position influence reactivity in cross-coupling reactions?

The bromo group facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd(PPh₃)₄-mediated coupling with arylboronic acids under microwave irradiation (100°C, 1 h) yields biaryl derivatives. Steric hindrance from the indane scaffold may require bulky ligands (e.g., XPhos) to enhance efficiency . Control experiments with alternative leaving groups (e.g., OTf) can benchmark reactivity .

What strategies are employed to cleave the tert-butyl carbamate group under mild conditions?

Acidic cleavage with HCl/dioxane (4 M, 2 h) or TFA/DCM (1:1 v/v, 30 min) is standard. For acid-sensitive substrates, photolytic deprotection (UV light, 254 nm) or enzymatic methods (e.g., lipases) offer alternatives . Stability studies (TGA/DSC) under varying pH and temperature ensure compatibility with downstream reactions .

How can structural analogs of this compound be designed to explore structure-activity relationships (SAR) in antimicrobial studies?

Modifications include:

  • Bromo replacement : Substituents like CN, CF₃, or alkynyl groups via Sonogashira coupling .
  • Indane ring functionalization : Epoxidation or dihydroxylation to introduce polar groups .
  • Carbamate variation : Switching to benzyl or allyl carbamates for differential stability .
    Biological screening against Plasmodium falciparum (IC₅₀ assays) and cytotoxicity profiling (HEK293 cells) validate selectivity .

What analytical techniques resolve contradictions in stereochemical assignments for this compound?

  • Chiral HPLC : Use of Chiralpak IA/IB columns with hexane/IPA eluents (85:15) confirms ee .
  • X-ray crystallography : Single-crystal analysis unambiguously assigns R-configuration .
  • NMR spectroscopy : NOESY correlations between tert-butyl and indane protons validate spatial proximity .

How is the tert-butyl carbamate group utilized in solid-phase peptide synthesis (SPPS)?

The Boc group serves as a temporary N-protection during SPPS. After coupling to resin-bound peptides (HBTU/HOBt activation), deprotection with TFA allows sequential amino acid addition. Compatibility with Fmoc/t-Bu strategies is critical for orthogonal protection .

What safety considerations are critical when handling this compound under inert or high-temperature conditions?

While not classified as hazardous (GHS), thermal decomposition (TGA onset ~200°C) may release toxic isobutylene. Use Schlenk lines for air-sensitive reactions and scrubbers (NaOH traps) for gas byproducts. PPE (nitrile gloves, goggles) and fume hoods are mandatory .

How does the compound’s stereochemistry impact its role in asymmetric catalysis or chiral auxiliaries?

The R-configuration at the indane center directs face-selective interactions in catalytic cycles. For example, in Rh-catalyzed asymmetric hydrogenation, the tert-butyl group induces steric bias, favoring formation of (S)-configured products (dr > 20:1) . Chiral HPLC and circular dichroism (CD) monitor stereochemical integrity post-reaction .

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